molecular formula C16H38BNO B6296088 Tri-n-butylborane-3-methoxypropylamine CAS No. 345269-15-0

Tri-n-butylborane-3-methoxypropylamine

Cat. No.: B6296088
CAS No.: 345269-15-0
M. Wt: 271.3 g/mol
InChI Key: RPZSVOCQLXCXET-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tri-n-butylborane-3-methoxypropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tri-n-butylborane-3-methoxypropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of tri-n-butylborane-3-methoxypropylamine involves its ability to form stable complexes with various substrates. The borane group can coordinate with electron-rich sites on molecules, facilitating chemical transformations. The 3-methoxypropylamine moiety provides additional stability and solubility to the compound, enhancing its reactivity in different environments .

Comparison with Similar Compounds

Tri-n-butylborane-3-methoxypropylamine can be compared with other borane complexes, such as triethylborane and triphenylborane. While all these compounds share similar reactivity due to the borane group, this compound is unique in its enhanced solubility and stability provided by the 3-methoxypropylamine moiety . This makes it particularly useful in applications requiring high solubility and stability.

Similar compounds include:

Properties

IUPAC Name

tributyl-(3-methoxypropylazaniumyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38BNO/c1-5-8-12-17(13-9-6-2,14-10-7-3)18-15-11-16-19-4/h5-16,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZSVOCQLXCXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(CCCC)(CCCC)[NH2+]CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38BNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345269-15-0
Record name (T-4)-Tributyl(3-methoxy-1-propanamine-κN)boron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345269-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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